GB-110 (hydrochloride)
Overview
Description
GB-110 (hydrochloride) is a potent, orally active, and nonpeptidic protease activated receptor 2 (PAR2) agonist. It selectively induces PAR2-mediated intracellular calcium ion release in HT29 cells with an EC50 of 0.28 μM . This compound is significant in scientific research due to its ability to modulate PAR2, which plays a crucial role in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GB-110 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production of GB-110 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted into its hydrochloride salt form to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
GB-110 (hydrochloride) primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving GB-110 (hydrochloride) include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of GB-110 (hydrochloride) depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
Scientific Research Applications
GB-110 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
GB-110 (hydrochloride) exerts its effects by selectively activating protease activated receptor 2 (PAR2). Upon binding to PAR2, it induces the release of intracellular calcium ions, which triggers a cascade of downstream signaling events. This activation of PAR2 can influence various physiological and pathological processes, including inflammation, pain perception, and cancer progression .
Comparison with Similar Compounds
Similar Compounds
SLIGRL-NH2: A peptide agonist of PAR2, but less potent compared to GB-110 (hydrochloride).
2f-LIGRLO-NH2: Another peptide agonist of PAR2, with similar potency to GB-110 (hydrochloride).
Trypsin: A natural enzyme that activates PAR2, but significantly more potent than GB-110 (hydrochloride).
Uniqueness
GB-110 (hydrochloride) stands out due to its nonpeptidic nature, which offers advantages in terms of stability and oral bioavailability. Its selective activation of PAR2 and the ability to induce calcium ion release at low concentrations make it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N6O5.ClH/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39;/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40);1H/t22-,27-,29-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXUZNJSKXTQC-PKPQYKQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49ClN6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.